molecular formula C15H17N3O B10850807 N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide CAS No. 923600-01-5

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide

Cat. No.: B10850807
CAS No.: 923600-01-5
M. Wt: 255.31 g/mol
InChI Key: HMOMSNPWNJNCOE-UHFFFAOYSA-N
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Description

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 2-methyl-2-phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-methyl-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction parameters, leading to consistent product quality and increased efficiency. The use of automated systems and real-time monitoring further enhances the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxamide
  • N-phenylpyrazine-2-carboxamide
  • N-(4-chlorophenyl)pyrazine-2-carboxamide

Uniqueness

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazine derivatives. This structural modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for further research and development .

Properties

CAS No.

923600-01-5

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N3O/c1-15(2,12-6-4-3-5-7-12)11-18-14(19)13-10-16-8-9-17-13/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

HMOMSNPWNJNCOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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